N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Overview
Description
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of the trifluoromethoxy group imparts significant lipophilicity, making it a valuable component in the design of various inhibitors and active pharmaceutical ingredients.
Mechanism of Action
Target of Action
The primary target of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is the human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
By inhibiting sEH, this compound affects the metabolism of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, enhancing their signaling effects .
Pharmacokinetics
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment suggests it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The inhibition of sEH by this compound leads to increased levels of EETs . This can result in various physiological effects, depending on the specific roles of EETs in different tissues. For example, in the cardiovascular system, increased EET levels can lead to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with quinoxaline-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is involved in various biological processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
- 2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide
- 3-[(quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Uniqueness
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline core and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHDXYOVGYHQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326700 | |
Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830352-53-9 | |
Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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